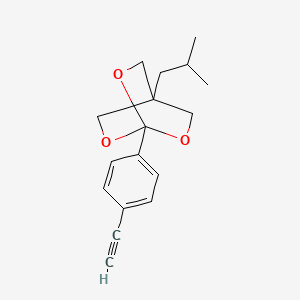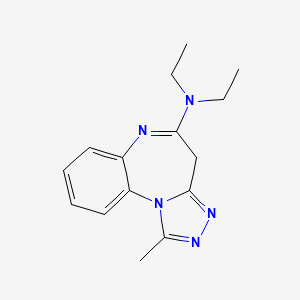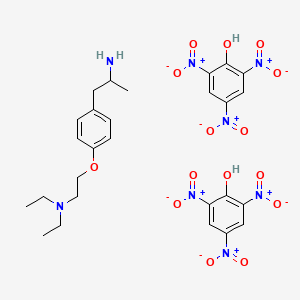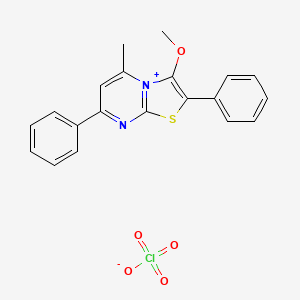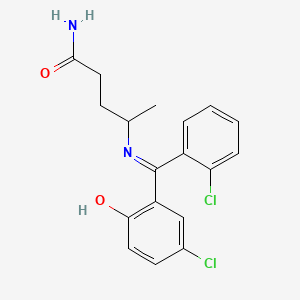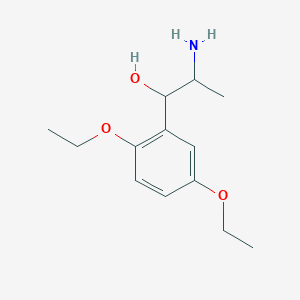
2,5-Diethoxy norephedrine, (+/-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethoxy norephedrine, (+/-)-, is a chemical compound that belongs to the class of phenethylamines. It is structurally related to norephedrine, a well-known stimulant. The compound features two ethoxy groups attached to the benzene ring, which distinguishes it from other phenethylamines. This modification can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy norephedrine, (+/-)-, typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 2,5-dimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.
Ethylation: The final step involves the ethylation of the amine group to introduce the ethoxy groups, resulting in 2,5-Diethoxy norephedrine, (+/-)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative reducing agents and catalysts to improve efficiency and reduce costs.
化学反应分析
Types of Reactions
2,5-Diethoxy norephedrine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenethylamines.
科学研究应用
2,5-Diethoxy norephedrine, (+/-)-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems.
Medicine: Research explores its potential therapeutic applications, including its stimulant properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,5-Diethoxy norephedrine, (+/-)-, involves its interaction with neurotransmitter systems. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound may also inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged effects.
相似化合物的比较
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom, leading to different pharmacological properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Features a methyl group, resulting in distinct effects.
Uniqueness
2,5-Diethoxy norephedrine, (+/-)-, is unique due to its ethoxy groups, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. These properties may result in different pharmacokinetics and pharmacodynamics compared to its analogs.
属性
CAS 编号 |
3489-94-9 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC 名称 |
2-amino-1-(2,5-diethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14/h6-9,13,15H,4-5,14H2,1-3H3 |
InChI 键 |
BGSGDJXRVUYFFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


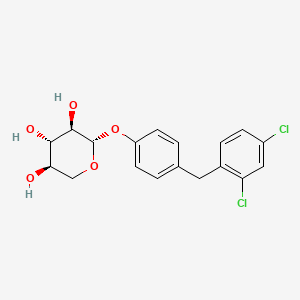
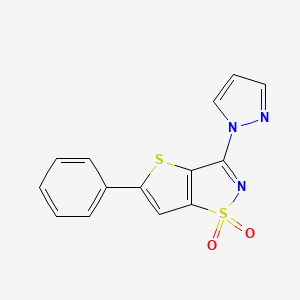

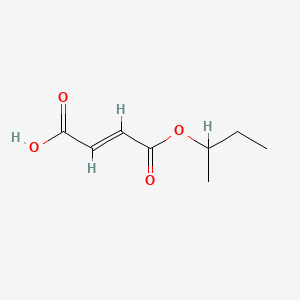


![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)

